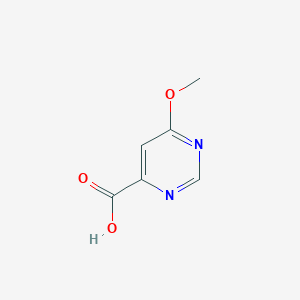

6-methoxypyrimidine-4-carboxylic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLLRPFWZLSHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391213 | |

| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38214-45-8 | |

| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 6 Methoxypyrimidine 4 Carboxylic Acid

Established Synthetic Routes to 6-Methoxypyrimidine-4-carboxylic Acid

The construction of this compound is typically achieved through well-established linear sequences or more streamlined one-pot procedures.

Multi-Step Synthesis from Precursor Compounds

A common and logical multi-step approach to synthesizing this compound involves the sequential functionalization of a pre-formed pyrimidine (B1678525) ring. This strategy provides control over the regiochemistry of the substitutions. A plausible and widely utilized pathway begins with a halogenated pyrimidine precursor.

One such synthetic route can be conceptualized as follows:

Monosubstitution of a Dihalogenated Pyrimidine: The synthesis often commences with 4,6-dichloropyrimidine (B16783). This symmetric starting material allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction. By carefully controlling the stoichiometry (using one equivalent of the nucleophile), one of the chlorine atoms can be selectively replaced. Reaction with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) would yield 4-chloro-6-methoxypyrimidine. The two chlorine atoms in the starting material are chemically equivalent, simplifying this initial step. mdpi.comwuxiapptec.com

Introduction of the Carboxylic Acid Functionality: The remaining chlorine atom at the 4-position is then converted into the carboxylic acid. This can be achieved through several methods:

Cyanation followed by Hydrolysis: A robust method involves the conversion of the chloro group to a nitrile (cyano group) using a cyanide salt like potassium cyanide (KCN). The resulting 6-methoxypyrimidine-4-carbonitrile (B1467827) can then be hydrolyzed to the desired carboxylic acid. This hydrolysis is typically carried out under strong acidic (e.g., refluxing with HCl) or basic (e.g., refluxing with NaOH followed by acidic workup) conditions. libretexts.orgchemguide.co.uk The hydrolysis process involves the conversion of the nitrile first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Direct Carboxylation: While less common for this specific transformation, direct carboxylation methods using organometallic intermediates could also be considered.

This multi-step approach, summarized in the table below, allows for the isolation and purification of intermediates, often leading to a high-purity final product.

| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine | Sodium Methoxide (NaOMe) | 4-Chloro-6-methoxypyrimidine | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | 4-Chloro-6-methoxypyrimidine | Potassium Cyanide (KCN) | 6-Methoxypyrimidine-4-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

| 3 | 6-Methoxypyrimidine-4-carbonitrile | H3O+ or OH-, then H3O+ | This compound | Nitrile Hydrolysis |

One-Pot Synthetic Procedures

One-pot syntheses and multicomponent reactions represent a more efficient and atom-economical approach to complex molecules by minimizing intermediate workup and purification steps. While a specific one-pot synthesis for this compound is not prominently documented in the literature, general principles of pyrimidine synthesis suggest its feasibility.

Such a procedure could theoretically involve the condensation of three or more simple building blocks. For instance, multicomponent reactions are known for producing highly substituted pyrimidines. nih.govorganic-chemistry.orgresearchgate.net A hypothetical one-pot reaction for a related structure might involve the condensation of a β-keto ester, an amine, and a source for the C2 and N3 atoms of the pyrimidine ring, although adapting this to yield the specific 4-carboxy-6-methoxy substitution pattern would require carefully chosen starting materials. These methods often offer advantages in terms of reduced reaction time and waste generation. mdpi.com

Precursor Utilization in this compound Synthesis

Role of Pyrimidine Precursors

The most direct synthetic strategies for this compound utilize a pre-existing pyrimidine ring, which is then functionalized.

Halogenated Pyrimidines: As outlined above, 4,6-dichloropyrimidine is a cornerstone precursor. Its two reactive chloro groups serve as handles for sequential nucleophilic substitution reactions, allowing for the stepwise introduction of the methoxy (B1213986) and carboxyl (or a precursor) groups. mdpi.comguidechem.com The reactivity of the chloro groups can be influenced by other substituents on the ring and the nature of the nucleophile. wuxiapptec.comresearchgate.net 4-Chloro-6-methoxypyrimidine is a key intermediate derived from this precursor. guidechem.comgoogle.com

Hydroxypyrimidines: An alternative starting point is 4,6-dihydroxypyrimidine. This compound can be converted to the crucial 4,6-dichloropyrimidine intermediate by reacting it with a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com This initial chlorination step is a common tactic in pyrimidine chemistry to activate the ring for subsequent nucleophilic substitutions.

Application of Indole (B1671886) Derivatives and Other Heterocyclic Building Blocks

The use of indole derivatives or other distinct heterocyclic systems as foundational building blocks for the de novo synthesis of the pyrimidine core of this compound is not a conventional or documented strategy. Synthetic chemistry literature typically shows the construction of hybrid molecules where a pyrimidine ring is attached to an indole nucleus, rather than the indole ring being consumed to form the pyrimidine ring. mdpi.comrichmond.edugoogle.com Such hybrid molecules are explored for their potential biological activities. openmedicinalchemistryjournal.com The synthesis of the pyrimidine core itself generally relies on acyclic precursors that provide the necessary N-C-N and C-C-C fragments. Therefore, the application of indole derivatives in the core synthesis of this specific target molecule is not an established methodology.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the economic and environmental viability of the synthesis on an industrial scale. numberanalytics.com

Key parameters that are typically optimized include:

Temperature: The rate of nucleophilic substitution and hydrolysis reactions is highly temperature-dependent. For instance, the substitution of chlorine with sodium methoxide may be performed at room temperature or with gentle heating, while nitrile hydrolysis often requires reflux conditions to proceed at a reasonable rate. libretexts.orgchemguide.co.uk

Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. Alcohols like methanol are often used for reactions involving alkoxides, while polar aprotic solvents may be employed for other substitution steps. The use of organo-aqueous media is common for hydrolysis. researchgate.net

Catalysts: While the primary SNAr reactions on dichloropyrimidines may not always require a catalyst, phase-transfer catalysts can sometimes be employed to improve reaction rates between reagents in different phases. For certain transformations, such as esterification of the final carboxylic acid if desired, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. orgsyn.org

pH Control: For the final hydrolysis step of a nitrile, the pH is a critical factor. Acidic or basic conditions are required to drive the reaction to completion. researchgate.net The final product is obtained by neutralizing the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation.

The following table illustrates common optimization parameters for key reaction types in the synthesis.

| Reaction Step | Parameter | Typical Conditions/Considerations | Goal of Optimization |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Temperature | 0 °C to reflux | Control regioselectivity, increase reaction rate, minimize side reactions |

| Solvent | Methanol, Ethanol, DMF, Acetonitrile | Ensure solubility of reagents, stabilize intermediates | |

| Base/Nucleophile Conc. | 1.0 to 1.2 equivalents | Ensure complete conversion while avoiding double substitution | |

| Nitrile Hydrolysis | pH | Strongly acidic (e.g., 6M HCl) or strongly basic (e.g., 10% NaOH) | Achieve complete conversion to the carboxylic acid |

| Temperature | Reflux | Overcome the high activation energy of the hydrolysis | |

| Reaction Time | 1 to 24 hours | Ensure reaction goes to completion without product degradation |

Catalytic Systems in Synthetic Transformations

The synthesis of this compound often proceeds through the nucleophilic aromatic substitution (SNAr) of a precursor, typically 6-chloropyrimidine-4-carboxylic acid or its corresponding ester. In this transformation, a methoxide source displaces the chloro substituent. While this reaction can be driven by a stoichiometric amount of a strong base like sodium methoxide, catalytic systems are being explored to enhance efficiency and selectivity.

Transition metal catalysis, particularly with palladium and copper, has been investigated for C-O bond formation in the synthesis of various aryl ethers, including those of pyrimidines. While specific examples detailing the use of these catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of such catalytic cycles are applicable. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed. Iron catalysis has also emerged as a cost-effective and environmentally benign alternative for various organic transformations, including the synthesis of pyrimidine derivatives. organic-chemistry.org

Phase-transfer catalysis (PTC) offers another strategic approach. By utilizing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the transfer of the methoxide anion from an aqueous or solid phase to the organic phase containing the pyrimidine substrate can be facilitated. This can lead to milder reaction conditions, reduced reaction times, and improved yields by enhancing the nucleophilicity of the methoxide ion in the organic phase. The use of Aliquat 336 as a phase-transfer catalyst has been reported in the synthesis of other pyrimidine derivatives. nih.gov

Table 1: Overview of Potential Catalytic Systems

| Catalyst Type | Potential Catalyst | Role in Synthesis |

| Transition Metal | Palladium complexes, Copper salts, Iron salts | Facilitate C-O bond formation through cross-coupling reactions. |

| Phase-Transfer | Quaternary ammonium salts (e.g., Aliquat 336) | Enhance the rate of nucleophilic substitution by facilitating the transfer of the nucleophile between phases. |

Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and outcome of the synthesis of this compound. For the nucleophilic aromatic substitution of a 6-chloro precursor, polar aprotic solvents are generally favored as they can solvate the cation of the methoxide salt without strongly solvating the methoxide anion, thus preserving its nucleophilicity.

Commonly employed solvents for such transformations include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The polarity of the solvent can affect the stability of the Meisenheimer complex, a key intermediate in the SNAr mechanism. More polar solvents can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction. However, the choice of solvent must also consider downstream processing and environmental impact.

Temperature plays a crucial role in overcoming the activation energy barrier of the reaction. Elevated temperatures are often necessary to achieve a reasonable reaction rate, particularly if the pyrimidine ring is deactivated towards nucleophilic attack. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is a balance between achieving a desirable reaction rate and maintaining the stability of the reactants and products. For instance, nucleophilic displacement on chloropyrimidines with amines has been carried out in isopropanol (B130326) at 100°C. nih.gov

Table 2: Impact of Solvents and Temperature on Synthesis

| Parameter | Effect on Reaction | Typical Conditions |

| Solvent | Influences nucleophile reactivity and intermediate stability. Polar aprotic solvents (e.g., DMF, DMSO) are often preferred. | Methanol, isopropanol, DMF, DMSO, acetonitrile. |

| Temperature | Affects reaction rate. Higher temperatures generally increase the rate but can also lead to side reactions. | Room temperature to reflux conditions (e.g., 100°C). |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves considerations such as atom economy, the use of safer solvents, energy efficiency, and waste reduction. rasayanjournal.co.innih.gov

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. primescholars.com In the synthesis of this compound from a 6-chloro precursor and sodium methoxide, the primary byproduct is sodium chloride, leading to a relatively high atom economy.

Use of Greener Solvents: Efforts are ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives. nih.govresearchgate.net Water, ionic liquids, and bio-based solvents are being explored for various pyrimidine syntheses. rsc.org The use of recyclable solvents also contributes to a greener process.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijres.orgmdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in higher yields and purer products. This technique has been successfully applied to the synthesis of a wide range of pyrimidine derivatives.

Catalysis: As discussed in section 2.3.1, the use of catalysts is a cornerstone of green chemistry. Catalytic processes are inherently more atom-economical than stoichiometric reactions and can often be performed under milder conditions, reducing energy consumption and waste generation.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | The nucleophilic substitution of a chloro-precursor with methoxide generally exhibits good atom economy. |

| Safer Solvents | Exploration of water, ionic liquids, and other green solvents to replace traditional volatile organic compounds. |

| Energy Efficiency | Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. |

| Catalysis | Use of transition metal or phase-transfer catalysts to improve reaction efficiency and reduce waste. |

Chemical Reactivity and Transformation Pathways of 6 Methoxypyrimidine 4 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional handle, enabling transformations such as the formation of esters, amides, and salts. These reactions are fundamental in modifying the compound's physical properties and for its incorporation into larger molecular frameworks.

Esterification converts the carboxylic acid into an ester, a reaction that can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, for substrates that may be sensitive to strong acids, Steglich esterification offers a milder approach. commonorganicchemistry.com This method utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst, typically 4-(N,N-dimethylamino)pyridine (DMAP). commonorganicchemistry.comorgsyn.org Other methods include reaction with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with an alcohol, or using alkylating agents like iodomethane. commonorganicchemistry.com

The reverse reaction, hydrolysis, converts an ester back into the carboxylic acid and can be catalyzed by either acid or base. masterorganicchemistry.comorganic-chemistry.org Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com

| Method | Reagents | Key Characteristics |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven; best with simple, excess alcohol. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Via Acyl Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base | Highly reactive intermediate; not suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Useful alternative, but risks alkylation of other nucleophilic sites. commonorganicchemistry.com |

The formation of an amide bond from 6-methoxypyrimidine-4-carboxylic acid and an amine is a crucial transformation, particularly in medicinal chemistry. mdpi.com Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures and results in the formation of water, which must be removed to drive the reaction. mdpi.comyoutube.com

More commonly, the carboxylic acid is activated using coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. A wide array of such reagents has been developed for peptide synthesis, where preventing racemization and achieving high yields are critical. peptide.comuniurb.it Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.comnih.gov For instance, the synthesis of related 6-aminopyrimidine-4-carboxamides has been successfully achieved using HATU as the coupling agent. nih.gov

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Ureas | Often used with additives like HOBt to reduce racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxides | BOP forms a highly carcinogenic byproduct (HMPA). peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Tetramethylurea | Highly efficient and fast-acting; among the most common reagents used. peptide.comnih.gov |

As a carboxylic acid, this compound is an acidic compound capable of donating a proton. In the presence of a base, it will deprotonate to form a carboxylate salt. The extent of this ionization is governed by the compound's acidity constant (pKa) and the pH of the solution. The pKa value for this compound is approximately 3.17, indicating it is a moderately strong organic acid. nih.gov This means that at a physiological pH of 7.4, the compound will exist almost entirely in its ionized, carboxylate form. This ionization significantly increases its water solubility compared to the neutral acid form.

Pyrimidine (B1678525) Ring Modifications and Substitutions

The pyrimidine ring is an electron-deficient aromatic system, which strongly influences its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic and heteroaromatic rings. dalalinstitute.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing carboxylic acid group. Consequently, the ring is activated towards attack by nucleophiles. While the methoxy (B1213986) group at the 6-position is an electron-donating group, its activating effect is generally overcome by the deactivating nature of the ring system itself.

In principle, the 6-methoxy group could be displaced by a strong nucleophile, although methoxide (B1231860) is not an ideal leaving group compared to halides. Research on the closely related 6-chloropyrimidine-4-carboxylic acid scaffold has shown that the 6-chloro group can be readily displaced by various amines in a nucleophilic aromatic substitution reaction to form 6-aminopyrimidine derivatives. nih.gov A similar transformation for this compound would likely require more forcing conditions or a particularly strong nucleophile.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, a reaction characteristic of electron-rich systems like benzene. masterorganicchemistry.com The pyrimidine ring, being electron-deficient, is strongly deactivated towards electrophilic attack. numberanalytics.com The presence of the carboxylic acid group, which is a meta-directing deactivator, further reduces the ring's reactivity. numberanalytics.com

While the 6-methoxy group is an ortho-, para-directing activator, its influence is generally insufficient to overcome the powerful deactivating effects of the two ring nitrogens and the carboxylic acid group. Therefore, this compound is not expected to undergo standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under typical conditions. libretexts.org Any such reaction, if it were to occur, would require extremely harsh conditions which could lead to degradation of the molecule. libretexts.org

Reactivity of the Methoxy Moiety

Nucleophilic Substitution: The methoxy group, while generally a poor leaving group, can be displaced by strong nucleophiles under forcing conditions. The pyrimidine ring's electron-deficient character facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and ortho/para to the ring nitrogens. In a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, reaction with an excess of sodium methoxide led to the displacement of the methylthio group to form methyl 2,4-dimethoxypyrimidine-5-carboxylate, demonstrating the feasibility of nucleophilic substitution on the pyrimidine ring. rsc.org While direct displacement of the methoxy group in this compound is not widely reported, similar substitutions on methoxypyridines have been achieved using reagents like sodium hydride to facilitate amination. ntu.edu.sg

Demethylation: A common transformation for methoxy groups on heterocyclic rings is O-demethylation to yield the corresponding hydroxyl derivative. This can be achieved using various reagents. For instance, boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. In a study on 4,6-dichloro-5-methoxypyrimidine (B156074), BBr₃ was successfully used to cleave the 5-methoxy group, yielding the 5-hydroxy derivative in high yield. nih.gov This suggests that a similar demethylation of this compound to 6-hydroxypyrimidine-4-carboxylic acid is a feasible and expected reaction pathway.

| Reaction Type | Potential Reagent | Expected Product | Reference/Analogy |

|---|---|---|---|

| Nucleophilic Substitution (Amination) | Sodium Hydride and an Amine | 6-Aminopyrimidine-4-carboxylic Acid Derivative | Analogous to reactions on methoxypyridines ntu.edu.sg |

| O-Demethylation | Boron Tribromide (BBr₃) | 6-Hydroxypyrimidine-4-carboxylic Acid | Analogous to demethylation of 4,6-dichloro-5-methoxypyrimidine nih.gov |

Cycloaddition and Condensation Reactions Involving the Pyrimidine Core

The pyrimidine ring and its substituents can participate in a variety of cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.

Condensation Reactions: The carboxylic acid function at the C4 position is a prime site for condensation reactions, most notably amide bond formation. nih.govrsc.orgresearchgate.netlibretexts.orgyoutube.comacsgcipr.org Direct condensation with an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100 °C can drive off water and form the amide. libretexts.org More commonly, the carboxylic acid is activated using coupling reagents to facilitate amide formation under milder conditions. libretexts.orgyoutube.com

Common coupling reagents and systems include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.orgyoutube.com

Phosphonium and Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling amines, including those that are sterically hindered or electron-deficient. nih.gov

These amide-forming reactions are crucial for building larger molecular scaffolds. For instance, condensation with a diamine could lead to the formation of polymers or macrocycles. Furthermore, if the other reactant contains a suitable functional group, subsequent intramolecular cyclization can occur. A significant application of this reactivity is in the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, which are often constructed by forming a new pyrimidine ring onto an existing one. researchgate.netmdpi.comrsc.orgnih.govnih.gov This typically involves the condensation of a 4-aminopyrimidine (B60600) derivative with a suitable three-carbon synthon.

| Reaction Type | Reactant | Key Features | Potential Product Class |

|---|---|---|---|

| Condensation (Amide Formation) | Amines (with coupling agents) | Activation of the carboxylic acid group. | Pyrimidinyl amides |

| Condensation (Fused Ring Synthesis) | Diamines or molecules with amino and other reactive groups | Intermolecular condensation followed by intramolecular cyclization. | Pyrimido[4,5-d]pyrimidines and other fused systems |

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkenes or alkynes | The pyrimidine ring acts as the diene component. | Bicyclic adducts, which may undergo further transformations |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity critical considerations in its chemical transformations. dalalinstitute.comelsevierpure.comrsc.orgnih.govstudysmarter.co.ukamazonaws.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in reactions with a nucleophile that can also react with a carboxylic acid (e.g., an amino alcohol), protecting the carboxylic acid group (for instance, as an ester) may be necessary to achieve selective reaction at another site on the pyrimidine ring. Conversely, when targeting the carboxylic acid for amide coupling, the choice of a mild coupling agent that does not activate other parts of the molecule is crucial.

Regioselectivity: This determines which position on the pyrimidine ring will react.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, and nucleophilic attack is generally favored at the C2, C4, and C6 positions, as these positions are ortho or para to the ring nitrogens, allowing for stabilization of the negative charge in the Meisenheimer intermediate. echemi.comstackexchange.com In this compound, the C4 and C6 positions are substituted. The presence of the electron-donating methoxy group at C6 can influence the regioselectivity of further substitutions. For instance, in 2,4-dichloro-6-methoxypyrimidine (B105707), nucleophilic attack occurs preferentially at the C2 position over the C4 position. This is attributed to the electron-donating methoxy group at C6 directing the nucleophile to the C2 position. This suggests that if a leaving group were present at the C2 position of this compound, it would likely be the most susceptible to nucleophilic attack.

| Reaction Type | Controlling Factors | Predicted Selectivity |

|---|---|---|

| Chemoselectivity | Nature of the reagent, protection of functional groups. | Reaction can be directed to either the carboxylic acid or the pyrimidine ring by appropriate choice of reagents and protecting groups. |

| Regioselectivity (Nucleophilic Attack) | Electronic effects of substituents and ring nitrogens. | If other leaving groups are present, attack is likely favored at C2. |

| Regioselectivity (Electrophilic Attack) | Electronic effects of substituents. | Attack is most likely at the C5 position, influenced by the competing effects of the methoxy and carboxylic acid groups. |

Derivatization Strategies and Analogue Synthesis for 6 Methoxypyrimidine 4 Carboxylic Acid

Synthesis of Amide Derivatives of 6-Methoxypyrimidine-4-carboxylic Acid

The transformation of the carboxylic acid moiety of this compound into an amide is a fundamental derivatization strategy. This is typically achieved through the activation of the carboxylic acid followed by coupling with a primary or secondary amine. A variety of modern coupling reagents have been developed to facilitate this reaction, ensuring high yields and minimizing side reactions.

The most common approach involves the use of peptide coupling reagents that convert the carboxylic acid into a highly reactive intermediate in situ. This activated species is then susceptible to nucleophilic attack by an amine to form the stable amide bond. The choice of coupling reagent, base, and solvent can be optimized depending on the specific amine being used, particularly for those that are electron-deficient or sterically hindered.

Key methods for amide bond formation applicable to this compound include:

Carbodiimide-based methods: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization (if chiral amines are used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Onium salt-based methods: Phosphonium (B103445) and aminium/uronium salts are highly efficient coupling reagents. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) react with the carboxylate to form activated esters that readily couple with amines. HATU is particularly effective, often leading to rapid reactions and high yields, facilitated by the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Acid Halide Formation: A classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-methoxypyrimidine-4-carbonyl chloride can then be reacted with an amine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

The general reaction scheme for the synthesis of amide derivatives is depicted below:

Scheme 1: General synthesis of amide derivatives of this compound using a coupling reagent.

Below is an interactive table summarizing common coupling systems used for this transformation.

| Coupling Reagent | Additive | Base | Typical Solvent | Key Features |

| EDC | HOBt | DIPEA | DMF, DCM | Water-soluble urea (B33335) byproduct, good for general use. |

| DCC | DMAP | - | DCM, THF | Byproduct (DCU) is a precipitate, easy to remove by filtration. |

| HATU | - | DIPEA | DMF | Very efficient and fast, less racemization. |

| BOP | - | DIPEA | DMF | Effective but produces a carcinogenic byproduct. |

| SOCl₂ / (COCl)₂ | - | Pyridine, Et₃N | DCM, Toluene | Two-step process via a reactive acyl chloride intermediate. |

Exploration of Pyrimidine (B1678525) Ring-Substituted Analogues

Introducing substituents onto the pyrimidine ring of this compound can significantly alter its physicochemical and biological properties. The primary positions for substitution are C2 and C5.

Substitution at the C2-Position: The C2 position of the pyrimidine ring is susceptible to nucleophilic attack, especially if a suitable leaving group is present. A common strategy involves starting with a precursor like 2,4-dichloro-6-methoxypyrimidine (B105707) and selectively substituting the chlorine atoms. However, for the target molecule, a more feasible approach might involve constructing the pyrimidine ring with the desired C2 substituent already in place. This can be achieved through the condensation of a substituted amidine with a three-carbon building block that yields the 4-carboxylic acid and 6-methoxy functionalities after cyclization.

Substitution at the C5-Position: The C5 position is more akin to an aromatic C-H bond and typically requires electrophilic substitution or metal-catalyzed cross-coupling reactions.

Halogenation: Direct halogenation at the C5 position can provide a useful handle for further derivatization. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce a bromine or iodine atom, respectively.

Suzuki and Stille Couplings: The resulting 5-halo-6-methoxypyrimidine-4-carboxylic acid can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Stille coupling with organostannanes, to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position.

Functionalization at the Methoxy (B1213986) Group

The methoxy group at the C6 position offers another site for modification. The two main strategies are O-demethylation to reveal a hydroxyl group, or nucleophilic displacement of the methoxy group itself.

O-Demethylation: Cleavage of the methyl-ether bond converts the methoxy group into a hydroxyl group, yielding 6-hydroxy-pyrimidine-4-carboxylic acid. This transformation can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for cleaving aryl methyl ethers. nih.gov Alternatively, nucleophilic reagents like L-selectride have been shown to be effective for the chemoselective demethylation of methoxypyridines. elsevierpure.com The resulting hydroxyl group can then be re-alkylated with different electrophiles to introduce novel alkoxy or aryloxy groups, or used as a handle for other functionalizations.

Nucleophilic Aromatic Substitution (SNAr): The methoxy group on an electron-deficient ring like pyrimidine can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, although it is less reactive than a halogen. Under forcing conditions with strong nucleophiles (e.g., certain amines or thiolates), the methoxy group could be displaced to generate 6-amino or 6-thioether derivatives.

Generation of Fused Pyrimidine Systems Incorporating the Carboxylic Acid Moiety

Fusing a second ring to the pyrimidine core of this compound creates bicyclic heterocyclic systems, which are common scaffolds in pharmaceuticals. This typically requires a multi-step approach where the initial pyrimidine is functionalized to enable a subsequent intramolecular cyclization reaction.

A plausible strategy involves converting the carboxylic acid at the C4 position and introducing a reactive group at the C5 position. For example:

Preparation of a 5-amino precursor: The C5 position could be nitrated, followed by reduction to an amino group.

Amide formation: The carboxylic acid at C4 is converted to an amide.

Cyclization: The 5-amino-4-carboxamide derivative can then undergo cyclization with various one-carbon synthons to form a fused pyrimido[4,5-d]pyrimidine (B13093195) ring system. For instance, reaction with formic acid or its derivatives can lead to the formation of a second pyrimidine ring.

Alternatively, the carboxylic acid itself can be used to build the fused ring. For example, conversion to an acyl azide (B81097) via a Curtius rearrangement could yield a 4-amino derivative. If a suitable substituent is present at the C5 position (e.g., a cyano or ester group), intramolecular cyclization could be induced to form fused systems like pyrrolo[2,3-d]pyrimidines.

Novel Derivatives through Ligand-Directed Synthesis

Modern synthetic methods allow for the functionalization of C-H bonds through metal-catalyzed, ligand-directed reactions. The carboxylic acid group in this compound can potentially act as a directing group to facilitate the introduction of substituents at the adjacent C5 position.

Another powerful technique is decarboxylative cross-coupling. wikipedia.org In these reactions, the carboxylic acid itself is replaced with a new group. This transformation is typically catalyzed by transition metals like palladium or copper and allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For this compound, this could be a route to introduce aryl, vinyl, or alkynyl groups directly at the C4 position, replacing the carboxylic acid moiety with concomitant loss of CO₂. wikipedia.org

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large collections, or "libraries," of related compounds for screening purposes. This compound is an excellent starting scaffold for the creation of such libraries.

Solid-Phase Synthesis: The carboxylic acid group can be used to anchor the molecule to a solid support, such as a Wang or Rink amide resin. acs.orgacs.org Once immobilized, a diverse range of chemical transformations can be performed on the pyrimidine core. For example, a library of amide derivatives can be generated by splitting the resin into multiple portions and reacting each with a different amine. This "split-and-pool" methodology allows for the efficient creation of thousands of unique compounds.

Solution-Phase Parallel Synthesis: Alternatively, libraries can be synthesized in solution using multi-well plates. acs.org In this approach, arrays of discrete reactions are run in parallel, often with automated liquid handlers to dispense reagents. For instance, this compound could be dissolved in a suitable solvent in a 96-well plate, followed by the addition of a different amine and coupling reagents to each well, thereby generating a library of 96 distinct amides after purification. acs.org

These high-throughput methods are invaluable in drug discovery, enabling the systematic exploration of the structure-activity relationship (SAR) around the this compound scaffold.

Structure Activity Relationship Sar Studies of 6 Methoxypyrimidine 4 Carboxylic Acid Derivatives

Elucidation of Molecular Features Driving Biological Activity

The biological activity of derivatives based on the 6-methoxypyrimidine-4-carboxylic acid scaffold is dictated by several key molecular features. The pyrimidine (B1678525) ring itself serves as a crucial structural anchor, with its nitrogen atoms often participating in hydrogen bonding with biological targets like enzymes and receptors. ontosight.ai The spatial arrangement of the methoxy (B1213986) group at the 6-position and the carboxylic acid (or a derivative like an amide) at the 4-position is fundamental to the molecule's interaction with its target.

SAR studies on related pyrimidine-4-carboxamides have demonstrated that modifications at three primary positions (R1, R2, and R3) around the core structure significantly influence activity. acs.orgnih.gov For instance, in a series of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the amide group at the 4-position (R1) was found to likely bind within a shallow, lipophilic pocket of the enzyme, as altering this substituent did not lead to improved inhibitory activity. acs.org This suggests that the core pyrimidine-carboxamide moiety is a primary driver of the interaction.

Impact of Substituent Effects on Biological Potency and Selectivity

Systematic modification of substituents is a cornerstone of SAR studies to enhance biological potency and achieve selectivity for a desired target. For derivatives of the pyrimidine-4-carboxylic acid scaffold, the nature and position of these substituents play a pivotal role.

In the development of NAPE-PLD inhibitors, modifications to the amine substituent at the 6-position (R3) and the N-alkyl group of the amine at the 2-position (R2) were critical for optimizing potency. acs.org Research on antitubercular compounds showed that replacing a phenyl ring in a substituent with a pyridyl ring could maintain potency while significantly improving aqueous solubility. nih.gov However, further substitution on that same pyridyl ring, such as adding a trifluoromethyl group, while maintaining activity, led to a decrease in solubility. nih.gov This highlights the delicate balance between potency and physicochemical properties that must be managed through substituent selection.

Selectivity is another key parameter influenced by substituents. In a series of pyridopyrimidine derivatives, it was discovered that introducing polar substituents at the 7-position influenced not only the inhibitory potency against adenosine (B11128) kinase but also improved selectivity by minimizing locomotor side effects in animal models. nih.gov Similarly, for some pyrimidine derivatives targeting cholinesterases, pyridine-based analogs were found to be more potent against butyrylcholinesterase (BChE), whereas the corresponding pyrimidine compounds were more potent against acetylcholinesterase (AChE), demonstrating that the core heterocycle itself can dictate selectivity. acs.org

The following table summarizes findings from a study on pyrimidine-4-carboxamide (B1289416) derivatives as NAPE-PLD inhibitors, illustrating the impact of substituents on potency. acs.orgnih.gov

| Compound ID | R1 Substituent (at C4-Amide) | R2 Substituent (at C2-Amine) | R3 Substituent (at C6-Position) | Inhibitory Potency (IC50, nM) |

| Hit Compound | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 230 |

| Analog 1 | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 77 |

| Analog 2 | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 15 |

| Analog 3 | Isopropyl | N-methylphenethylamine | Morpholine | 110 |

Conformational Analysis and its Correlation with Activity

Conformational analysis examines the three-dimensional shapes a molecule can adopt and correlates these conformations with its biological activity. The spatial arrangement of atoms and functional groups is often as important as the chemical composition itself.

A powerful strategy to enhance potency is through conformational restriction, which involves reducing the number of rotatable bonds in a molecule to lock it into a more bioactive conformation. This approach was successfully applied to pyrimidine-4-carboxamide derivatives, where replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine ring resulted in a threefold increase in inhibitory potency. acs.orgnih.gov This suggests that the restricted conformation of the piperidine (B6355638) ring better fits the binding site of the target enzyme. acs.org

Similarly, studies on other classes of molecules have shown that the relative distance between key functional groups, dictated by the molecule's conformation, is critical for activity. For certain bioactive peptides, a larger separation between two aromatic side chains was found to be a requirement for receptor activity. nih.gov This principle applies broadly in drug design, where understanding the preferred 3D structure of a ligand when bound to its target is essential for optimizing interactions and improving biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchpublish.com These models allow for the prediction of the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. evitachem.com

For pyrimidine derivatives, 3D-QSAR studies have been successfully employed. thieme-connect.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build these models. thieme-connect.combenthamdirect.com For a series of pyrimidine-based inhibitors of Anaplastic Lymphoma Kinase (ALK), CoMFA and CoMSIA models were generated with high predictive capability, indicated by strong cross-validated q² values (0.663 and 0.730, respectively) and non-cross-validated r² values (0.998 and 0.988, respectively). thieme-connect.com

These models generate 3D contour maps that visualize the regions around the molecule where certain properties are predicted to influence activity. thieme-connect.com For example, the maps might indicate that a bulky, electron-donating group is favored in one region, while a smaller, electronegative group is preferred in another. Such insights provide a rational basis for designing new derivatives with enhanced potency. thieme-connect.combenthamdirect.com

| QSAR Model | Statistical Parameter | Value | Interpretation |

| CoMFA (ALK Inhibitors) | q² (cross-validated) | 0.663 | Good predictive ability thieme-connect.com |

| r² (non-cross-validated) | 0.998 | Strong correlation thieme-connect.com | |

| CoMSIA (ALK Inhibitors) | q² (cross-validated) | 0.730 | Good predictive ability thieme-connect.com |

| r² (non-cross-validated) | 0.988 | Strong correlation thieme-connect.com | |

| CoMFA (Wee1 Inhibitors) | q² (cross-validated) | 0.707 | Robust and high predictive power researchgate.net |

| r² (non-cross-validated) | 0.964 | Strong correlation researchgate.net |

Pharmacophore Development from Derivative Data

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and elicit a response. Pharmacophore models are developed by analyzing the common structural features of a set of active compounds. tandfonline.com

For pyrimidine-based inhibitors, pharmacophore mapping helps to distill the essential features from a series of active derivatives. benthamdirect.com For example, in the design of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors, pharmacophore mapping revealed that the presence of four aromatic rings, one hydrogen bond donor, one hydrogen bond acceptor, and a hydrophobic moiety were crucial for high inhibitory activity. tandfonline.comnih.gov

These models are invaluable tools for virtual screening, where large databases of chemical compounds can be rapidly searched to identify new molecules that match the pharmacophore and are therefore likely to be active. tandfonline.com The integration of pharmacophore modeling with QSAR and molecular docking provides a powerful, multi-faceted approach to rationally design novel chemical entities with high predicted potency and desired biological activity. benthamdirect.comacs.org

Mechanistic Investigations of Biological Activities for 6 Methoxypyrimidine 4 Carboxylic Acid Analogues

Interaction with Molecular Targets and Receptors

Research into the derivatives of 6-methoxypyrimidine-4-carboxylic acid has identified specific molecular targets, particularly in the context of antitubercular activity. A significant breakthrough was the identification of putative targets for a series of 6-dialkylaminopyrimidine carboxamides, which are direct analogues. acs.orgnih.govresearchgate.net Through chemoproteomic analysis, two proteins in Mycobacterium tuberculosis (Mtb), BCG_3193 and BCG_3827, were identified as specific binding partners. acs.orgresearchgate.net These proteins, whose functions are not yet fully understood, represent novel targets in the fight against tuberculosis. The interaction was confirmed by affinity chemoproteomics, which showed that active compounds competed for binding to these targets, while inactive compounds did not. acs.org This discovery is crucial as it points to a novel mechanism of action, distinct from existing antituberculosis drugs, which is further supported by the lack of cross-resistance with conventional therapies. acs.orgnih.govresearchgate.netnih.gov

In the realm of anti-inflammatory and anticancer activities, related pyrimidine (B1678525) compounds have been suggested to interact with targets such as cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Modulatory Effects on Cellular Pathways

Analogues of this compound can exert significant influence over various cellular pathways. In cancer cell lines, certain pyrimidine derivatives have been shown to induce cell cycle arrest, a critical mechanism for inhibiting tumor growth. encyclopedia.pub Specifically, some compounds were found to halt the cell cycle at the G0/G1 phase. Another key modulatory effect is the induction of apoptosis, or programmed cell death, in cancer cells. encyclopedia.pub

For anti-inflammatory responses, related pyrimidine derivatives can down-regulate the expression of key inflammatory mediators. nih.gov This includes the suppression of pro-inflammatory cytokines and chemokines, which are crucial signaling molecules in the inflammatory cascade. Furthermore, studies on pyridine (B92270) carboxamide derivatives in Mtb-infected macrophages revealed that these compounds can induce autophagy, a cellular process for degrading and recycling cellular components, which contributes to their bactericidal effect within host cells. nih.govasm.org

Enzyme Inhibition Studies

The inhibition of specific enzymes is a primary mechanism through which many pyrimidine derivatives exert their therapeutic effects. Analogues of pyrimidine-4-carboxylic acid have been investigated as inhibitors of a diverse range of enzymes.

One notable example is the potent inhibition of xanthine (B1682287) oxidase (XO) by 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives. nih.gov One compound in this series, 9b , exhibited a very low IC50 value of 0.132 μM and was characterized as a mixed-type inhibitor. nih.gov Other studies have demonstrated that pyrimidine derivatives can effectively inhibit metabolic enzymes such as human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net

In the context of inflammation, pyrimidine derivatives have shown high selectivity as inhibitors of cyclooxygenase-2 (COX-2) over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been identified as potent lipoxygenase (LOX) inhibitors. nih.gov Additionally, certain pyridinecarboxylic acid analogues have shown inhibitory activity against α-amylase and carboxypeptidase A. nih.gov

| Compound Class/Derivative | Target Enzyme | Reported Potency (IC50 / Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivative (9b) | Xanthine Oxidase (XO) | IC50: 0.132 μM | Mixed-type | nih.gov |

| Thiadiazolopyrimidine derivative (4a) | hCA I | Ki: 39.16 ± 7.70 nM | Not Specified | researchgate.net |

| Thiadiazolopyrimidine derivative (4d) | hCA II | Ki: 18.21 ± 3.66 nM | Not Specified | researchgate.net |

| Thiadiazolopyrimidine derivative (4f) | AChE | Ki: 33.15 ± 4.85 nM | Not Specified | researchgate.net |

| Thiadiazolopyrimidine derivative (4a) | BChE | Ki: 31.96 ± 8.24 nM | Not Specified | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivative (2a) | Lipoxygenase (LOX) | IC50: 42 μM | Not Specified | nih.gov |

| Pyrano[2,3-d]pyrimidine derivative (5) | COX-2 | IC50: 0.04 ± 0.09 μmol | Not Specified | nih.gov |

| Pyrimidine derivative (L1) | COX-2 | Highly selective | Not Specified | nih.gov |

Antitubercular Activity of Derivatives

Derivatives of this compound, specifically 6-dialkylaminopyrimidine carboxamides, have emerged as a highly promising class of antitubercular agents. nih.govacs.org These compounds were identified through high-throughput screening of large compound libraries against live Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted, leading to the synthesis of analogues with potent, sub-micromolar activity against Mtb. acs.orgnih.gov Importantly, these compounds retain their activity against various clinical drug-resistant strains of Mtb and show no cross-resistance with existing TB drugs, underscoring their novel mechanism of action. acs.orgresearchgate.net Initial triage assays successfully ruled out common, promiscuous mechanisms of action such as inhibition of the cytochrome bc1 complex, disruption of cell-wall synthesis, or DNA damage. nih.govresearchgate.netnih.gov A follow-up study reported a library of 37 new analogues, with seven compounds demonstrating excellent in vitro activities with MIC90 values below 1.00 µM. These active compounds were also found to be bactericidal against replicating Mtb.

| Compound Series | Activity Metric | Result | Reference |

|---|---|---|---|

| 6-Dialkylaminopyrimidine Carboxamides | Activity against Mtb | Moderate to potent | nih.govresearchgate.net |

| Compound 7b, 7d, 7m, 7p, 7q, 7aa, 7ah | MIC90 vs Mtb | < 1.00 µM | |

| 6-Dialkylaminopyrimidine Carboxamides | Cross-resistance | None with conventional TB drugs | acs.orgresearchgate.net |

| Active Analogues | Effect on replicating Mtb | Bactericidal |

Anti-inflammatory and Anticancer Properties of Related Compounds

The broader family of pyrimidine derivatives has a well-documented history of anti-inflammatory and anticancer activities. semanticscholar.org Research has shown that these compounds can potently inhibit key mediators of inflammation. nih.gov For example, certain pyrimidine derivatives have demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to the standard drug celecoxib. nih.gov They also suppress the production of prostaglandin (B15479496) E2 and nitric oxide (NO). nih.gov

In oncology, pyrimidine-based compounds have shown significant cytotoxic activity against a range of human cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). encyclopedia.pub Some novel pyrimidopyrimidine analogues exhibited IC50 values very close to the reference drug doxorubicin (B1662922) against colorectal, breast, and hepatocellular carcinoma cell lines, while showing good safety profiles against normal fibroblast cells. nih.gov The anticancer effects are often linked to the ability of these compounds to inhibit cell proliferation and induce apoptosis. encyclopedia.pub

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrimidine-hydrazone hybrids | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibitory activity on proliferation | encyclopedia.pub |

| Pyrimidopyrimidine analogues (3b, 10b, 10c) | HCT-116, MCF-7, HEPG-2 | High cytotoxic activity (IC50 values close to doxorubicin) | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 (Lung cancer) | Strong cytotoxic effects at 50 μM | nih.gov |

Antimicrobial and Antiallergy Research Contexts

Beyond their specific antitubercular effects, pyrimidine derivatives possess a broad spectrum of antimicrobial activity. researchgate.net Various synthesized analogues have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger. nih.govmdpi.com

For instance, certain compounds synthesized through the Biginelli reaction showed significant antibacterial activity with MIC values of 128 μg/mL against S. aureus and P. aeruginosa. mdpi.com Other series have demonstrated excellent activity against a range of microbes, with potency comparable to standard drugs like ampicillin. nih.gov Docking studies have also been used to predict antimicrobial potential, with the TrmD enzyme in P. aeruginosa identified as a possible target for thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives. uran.ua While specific studies on the antiallergic properties of this compound are limited, the related pyrimidopyrimidine scaffold has been investigated in antiallergic research.

Proposed Mechanisms of Action for Specific Biological Effects

The diverse biological activities of this compound analogues stem from several distinct mechanisms of action.

Antitubercular: The primary proposed mechanism is the inhibition of the novel protein targets BCG_3193 and BCG_3827 in M. tuberculosis. acs.orgresearchgate.net This is considered a novel mechanism as it does not involve DNA damage, cell wall disruption, or inhibition of the cytochrome bc1 complex, which are targets for other antitubercular agents. researchgate.netnih.gov Some related pyridine carboxamide prodrugs require activation by the mycobacterial amidase AmiC to exert their effect. nih.govasm.org

Anti-inflammatory: The mechanism involves the selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.comnih.gov Additionally, these compounds can suppress the production and gene expression of other inflammatory mediators like nitric oxide, TNF-α, and various interleukins. nih.gov

Anticancer: The proposed mechanisms are multifactorial and include the induction of cell cycle arrest (commonly at the G0/G1 or G2/M phases) and the triggering of apoptosis (programmed cell death) in cancer cells. encyclopedia.pub Inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase IIα, and intercalation with DNA are other potential mechanisms for related pyrimidine structures. nih.gov

Antimicrobial: For general antimicrobial action, mechanisms can include the inhibition of essential bacterial enzymes, such as the TrmD enzyme, which is involved in tRNA modification. uran.ua The broad activity suggests that different derivatives may interfere with various microbial metabolic pathways. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 6 Methoxypyrimidine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 6-methoxypyrimidine-4-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet far downfield, often in the 10–12 ppm region. libretexts.org Protons on the pyrimidine (B1678525) ring are aromatic and will appear at lower field strengths. The methoxy (B1213986) group protons will present as a sharp singlet, typically around 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-185 δ range. libretexts.org The carbons within the pyrimidine ring will have characteristic shifts influenced by the nitrogen atoms and the substituents. The carbon of the methoxy group is expected in the 50-60 ppm range.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | ~12.0 | Broad Singlet |

| ¹H | H-2 | ~8.9 | Singlet |

| ¹H | H-5 | ~7.5 | Singlet |

| ¹H | -OCH₃ | ~4.1 | Singlet |

| ¹³C | C=O (Carboxyl) | ~168 | - |

| ¹³C | C-6 (C-OCH₃) | ~172 | - |

| ¹³C | C-2 | ~159 | - |

| ¹³C | C-4 (C-COOH) | ~150 | - |

| ¹³C | C-5 | ~110 | - |

| ¹³C | -OCH₃ | ~55 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. The molecular formula is C₆H₆N₂O₃, corresponding to a molecular weight of 154.12 g/mol . biosynth.com

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation of pyrimidine carboxylic acids is influenced by the substituents on the ring. nih.gov For this compound, characteristic fragmentation would involve the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org Another likely fragmentation is the loss of the methoxy group as a methyl radical (•CH₃, M-15) or a methoxy radical (•OCH₃, M-31). Further fragmentation of the pyrimidine ring itself can also occur. sphinxsai.com

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Lost Fragment | Formula of Fragment Ion |

|---|---|---|

| 154 | - | [C₆H₆N₂O₃]⁺• (Molecular Ion) |

| 137 | •OH | [C₆H₅N₂O₂]⁺ |

| 123 | •OCH₃ | [C₅H₅N₂O₂]⁺ |

| 109 | •COOH | [C₅H₅N₂O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the carboxylic acid, methoxy, and pyrimidine ring moieties.

The most prominent feature is the very broad O–H stretching absorption of the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹, often overlapping with C-H stretching peaks. libretexts.org This broadness is a result of strong intermolecular hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp peak, generally found between 1730 and 1700 cm⁻¹. spectroscopyonline.com The C–O stretching vibration of the acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | Stretching | ~3100 - 3000 | Medium |

| Aliphatic C-H (methoxy) | Stretching | ~2950, 2850 | Medium |

| Carboxylic Acid C=O | Stretching | 1730 - 1700 | Strong |

| Pyrimidine Ring C=N, C=C | Stretching | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Strong |

| Ether C-O-C (methoxy) | Asymmetric Stretch | ~1250 | Strong |

| Carboxylic Acid O-H | Bending (out-of-plane) | 960 - 900 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carbonyl compounds like carboxylic acids typically show a weak absorption between 270-300 nm corresponding to an n→π* transition. masterorganicchemistry.com However, for simple, unconjugated carboxylic acids, the main π→π* absorption occurs around 210 nm, which is often of limited utility. libretexts.org

In this compound, the pyrimidine ring is a chromophore that is in conjugation with the carboxylic acid group. This conjugation is expected to shift the π→π* transition to a longer wavelength (a bathochromic shift) compared to an unconjugated acid, bringing it into a more easily measurable region of the UV spectrum. researchgate.net The presence of the aromatic ring and its substituents will result in a more complex spectrum with characteristic absorption maxima.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific structure for this compound is not detailed in the provided search results, the crystal structure of the related pyrimidine-4-carboxylic acid has been determined. researchgate.net It is composed of planar sheets of molecules, indicating the planarity of the pyrimidine ring and the coplanarity of the carboxylate group. researchgate.net A similar planarity would be expected for the 6-methoxy derivative.

Hydrogen bonding is the dominant intermolecular force dictating the crystal structure of this compound. The molecule contains excellent hydrogen bond donors (the carboxylic acid -OH group) and multiple acceptors (the two pyrimidine ring nitrogens and the carbonyl oxygen). nih.gov

A primary and highly predictable interaction is the formation of a cyclic hydrogen-bonded motif between the carboxylic acid group of one molecule and a pyrimidine nitrogen of a neighboring molecule. rsc.org This often results in a heterodimeric R₂²(8) ring motif, a pattern frequently observed in co-crystals of aminopyrimidines and carboxylic acids. researchgate.nettandfonline.com In this synthon, the carboxylic acid proton donates to a ring nitrogen, while a C-H bond on the ring may form a weaker C-H···O interaction with the carbonyl oxygen. acs.org These primary interactions link molecules into chains or sheets, which are then further organized by weaker interactions to build the three-dimensional crystal structure. researchgate.net The interplay between strong O-H···N bonds and other weaker interactions defines the final, stable crystal packing arrangement. nih.govacs.org

In-Depth Spectroscopic Analysis of this compound Remains an Area for Future Research

A comprehensive search of scientific literature has revealed a notable absence of detailed experimental studies on the vibrational and conformational properties of this compound. While this pyrimidine derivative is commercially available and cataloged in chemical databases, dedicated research focusing on its advanced spectroscopic and crystallographic characterization, specifically its FT-IR (Fourier-transform infrared) and FT-Raman (Fourier-transform Raman) spectra and conformational analysis, is not publicly available at this time.

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for elucidating the molecular structure of compounds. These methods probe the vibrational modes of different functional groups within a molecule, providing a unique "fingerprint" that can be used for identification and structural analysis. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, while FT-Raman spectroscopy measures the scattering of laser light. Together, they provide complementary information about the vibrational energy levels of the molecule.

For a molecule like this compound, a detailed vibrational analysis would be expected to identify the characteristic stretching and bending vibrations of its key functional groups. This would include the carboxylic acid group (-COOH), the methoxy group (-OCH₃), and the pyrimidine ring itself. Such an analysis would involve assigning specific absorption bands in the FT-IR spectrum and scattering peaks in the FT-Raman spectrum to these vibrational modes.

Furthermore, conformational studies are crucial for understanding the three-dimensional arrangement of atoms in a molecule. For this compound, a key area of interest would be the orientation of the carboxylic acid and methoxy groups relative to the pyrimidine ring. Computational modeling, often used in conjunction with experimental spectroscopic data, could predict the most stable conformers of the molecule and the energy barriers between them.

The lack of published data highlights an opportunity for new research. A thorough investigation involving the synthesis, purification, and subsequent analysis of this compound using FT-IR, FT-Raman, and single-crystal X-ray diffraction would provide valuable insights into its structural and chemical properties. Such a study would contribute significantly to the broader understanding of pyrimidine derivatives, a class of compounds with considerable importance in medicinal chemistry and materials science.

Until such research is conducted and published, a detailed and data-rich discussion on the vibrational spectroscopy and conformational studies of this compound, complete with specific spectral data tables, cannot be provided.

Computational and Theoretical Chemistry Studies on 6 Methoxypyrimidine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. For 6-methoxypyrimidine-4-carboxylic acid, DFT calculations provide a fundamental understanding of its stability and chemical behavior.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the three-dimensional structure of this compound can be accurately predicted. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule.

Energetic profiles, such as those from a Potential Energy Surface (PES) scan, can also be generated. These profiles map the energy of the molecule as a function of specific geometric parameters (e.g., the rotation around a single bond), helping to identify stable conformers and the energy barriers between them. nih.gov

Illustrative Data: Optimized Geometric Parameters for this compound This table represents the type of data that would be generated from a DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C4-C(OOH) | ~1.50 Å |

| Bond Length | C6-O(CH3) | ~1.35 Å |

| Bond Angle | N1-C6-N3 | ~115° |

| Bond Angle | C5-C4-C(OOH) | ~121° |

| Dihedral Angle | N3-C4-C(OOH)-O | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis helps identify the regions of the molecule most likely to participate in chemical reactions. wuxibiology.com

Illustrative Data: FMO Properties of this compound This table illustrates typical results from an FMO analysis. Actual values would require a specific DFT calculation.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates. For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. The simulation places the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. chemrxiv.org Analysis of the docked pose reveals key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations provide detailed information on the conformational flexibility of a molecule in its environment (e.g., in water or bound to a protein). mdpi.com By simulating the molecule for nanoseconds to microseconds, researchers can perform conformational sampling to identify the different shapes (conformers) the molecule can adopt and the probability of finding it in each state. biorxiv.orgnih.gov This is essential for understanding how the molecule's shape influences its biological activity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic parameters. These theoretical predictions are valuable for interpreting experimental data and confirming the molecular structure. nih.gov